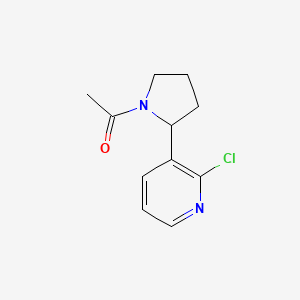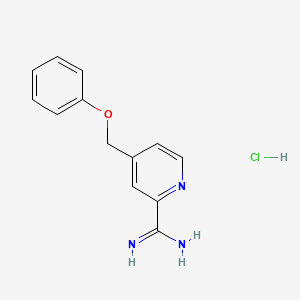
(R)-2-Cyclohexylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Cyclohexylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by a cyclohexyl group attached to the pyrrolidine ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclohexylpyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and a suitable pyrrolidine precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Cyclohexylpyrrolidine hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-2-Cyclohexylpyrrolidine hydrochloride is optimized for large-scale synthesis. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing metal-catalyzed reactions to enhance the efficiency and selectivity of the synthesis.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure reproducibility and quality.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Cyclohexylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Hydrohalogenation: Reacts with hydrohalic acids to form halogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Such as alkyl halides or amines, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, oxidized or reduced derivatives, and halogenated compounds.
Aplicaciones Científicas De Investigación
®-2-Cyclohexylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-Cyclohexylpyrrolidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Binds to receptors or enzymes, modulating their activity.
Pathways Involved: Influences biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Cyclohexylpyrrolidine hydrochloride: The enantiomer of ®-2-Cyclohexylpyrrolidine hydrochloride, with different stereochemistry.
Cyclohexylamine: A simpler analog without the pyrrolidine ring.
Pyrrolidine: The parent compound without the cyclohexyl group.
Uniqueness
®-2-Cyclohexylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of both the cyclohexyl group and the pyrrolidine ring, which confer specific chemical and biological properties not found in its analogs.
Propiedades
Número CAS |
1384268-81-8 |
|---|---|
Fórmula molecular |
C10H20ClN |
Peso molecular |
189.72 g/mol |
Nombre IUPAC |
(2R)-2-cyclohexylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h9-11H,1-8H2;1H/t10-;/m1./s1 |
Clave InChI |
GXXVFHWEVFUVIZ-HNCPQSOCSA-N |
SMILES isomérico |
C1CCC(CC1)[C@H]2CCCN2.Cl |
SMILES canónico |
C1CCC(CC1)C2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
![2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057453.png)


![3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide](/img/structure/B15057477.png)


![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B15057499.png)
![tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15057507.png)




